Product packaging for 4-Methyl-1,3-pentadiene(Cat. No.:CAS No. 926-56-7)

4-Methyl-1,3-pentadiene

Cat. No.: B1595702
CAS No.: 926-56-7
M. Wt: 82.14 g/mol
InChI Key: CJSBUWDGPXGFGA-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Dienes in Organic Chemistry

Dienes are hydrocarbons that contain two carbon-carbon double bonds. orgosolver.com They are broadly classified into three types based on the relative location of these bonds: conjugated, unconjugated (or isolated), and cumulated (allenes). libretexts.orgslideshare.net Conjugated dienes, characterized by two double bonds separated by a single carbon-carbon bond, are of particular importance in organic chemistry. orgosolver.com

This structural arrangement allows for the delocalization of pi electrons across the system of overlapping p-orbitals, which results in enhanced stability compared to non-conjugated dienes. orgosolver.comfiveable.me This electronic delocalization also dictates their unique reactivity. One of the most powerful reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, providing an efficient method for constructing complex cyclic molecules. orgosolver.comfiveable.me

Furthermore, conjugated dienes are crucial monomers in the production of important polymers. nih.gov For example, their ability to undergo polymerization and copolymerization is harnessed in the manufacturing of synthetic rubbers and plastics. ontosight.ailibretexts.org They also participate in other significant organic reactions, including sigmatropic rearrangements like the Cope rearrangement. fiveable.me Due to their abundance and versatility, conjugated dienes serve as valuable building blocks and feedstocks in both laboratory synthesis and large-scale industrial applications. nih.gov

Historical Overview of 4-Methyl-1,3-pentadiene Research and Development

Research into this compound dates back to at least the 1940s, with early studies focusing on its fundamental chemical reactions. A notable paper from 1944 by Bachman and Hatton explored its reactivity with various reagents, including sulfur dioxide and in diazo coupling reactions. acs.org This early work laid the groundwork for understanding the compound's chemical behavior.

A significant area of research has been its polymerization. Scientists have investigated the use of various transition metal catalysts to produce polymers with specific properties. For instance, homogeneous titanium catalysts have been used to synthesize isotactic poly-1,2-(this compound). rwth-aachen.deresearchgate.net Later research employed zirconocene-based catalytic systems, activated by methylaluminoxane (B55162) (MAO), to control the stereochemistry of the resulting polymer, leading to the production of syndiotactic poly(4-MPD). researchgate.netresearchgate.net

The industrial application of this compound was historically hindered by the significant challenge of separating it from its isomers, which are typically co-produced during synthesis. google.com This difficulty spurred the development of novel separation techniques. A US patent filed in the mid-1960s outlines a method for obtaining high-purity this compound by chemically removing its isomers, demonstrating the compound's value as a monomer for producing elastomeric products. google.com

Isomeric Considerations and Challenges in Study

A major challenge in the study and industrial use of this compound is its existence within a mixture of structurally similar isomers. google.com Common synthetic routes, such as the dehydration of diacetone glycol, produce a crude product containing not only this compound but also significant amounts of cis- and trans-2-methyl-1,3-pentadiene. google.com

The primary obstacle to purification is the very close boiling points of these isomers, which renders separation by conventional distillation impractical for achieving high purity. google.com This has been a long-standing issue that has restricted the compound's broader industrial use. google.com

To address this, chemical separation methods have been developed. A key strategy involves exploiting the differential reactivity of the isomers in Diels-Alder reactions. google.com

The crude isomeric mixture is treated with maleic anhydride (B1165640). The trans-2-methyl-1,3-pentadiene reacts readily to form a Diels-Alder adduct.

The unreacted dienes, primarily this compound and cis-2-methyl-1,3-pentadiene, are then separated from this adduct, often through azeotropic distillation. google.com

The remaining mixture is then treated with a catalyst, such as iodine, which isomerizes the cis-2-methyl-1,3-pentadiene into the more reactive trans-isomer. google.com

A second treatment with maleic anhydride removes the newly formed trans-isomer, leaving behind this compound of high purity (over 99%). google.com

It is important to note that while its positional isomer, 2-methyl-1,3-pentadiene, exists as cis and trans geometric isomers, this compound itself does not exhibit this type of isomerism. quora.com The presence and difficult separation of these related compounds underscore the primary challenge in working with this valuable diene.

IsomerBoiling PointNotes on Separation
This compound ~76.5°CThe target compound, difficult to separate by distillation.
trans-2-Methyl-1,3-pentadiene Very close to this compoundCan be removed by reacting with maleic anhydride. google.com
cis-2-Methyl-1,3-pentadiene Very close to this compoundLess reactive with maleic anhydride; can be isomerized to the trans- form and then removed. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10 B1595702 4-Methyl-1,3-pentadiene CAS No. 926-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpenta-1,3-diene
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
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InChI Key

CJSBUWDGPXGFGA-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=C)C
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Molecular Formula

C6H10
Record name METHYLPENTADIENE
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Related CAS

26061-55-2
Record name 1,3-Pentadiene, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5061291
Record name 1,3-Pentadiene, 4-methyl-
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Molecular Weight

82.14 g/mol
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Physical Description

Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.
Record name METHYLPENTADIENE
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Flash Point

-30 °F (NFPA, 2010)
Record name METHYLPENTADIENE
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CAS No.

926-56-7
Record name METHYLPENTADIENE
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Record name 4-Methyl-1,3-pentadiene
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Record name 4-Methyl-1,3-pentadiene
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Record name 1,3-Pentadiene, 4-methyl-
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Record name 1,3-Pentadiene, 4-methyl-
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Record name 4-METHYL-1,3-PENTADIENE
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Synthetic Methodologies and Isolation Techniques for 4 Methyl 1,3 Pentadiene

Established Synthetic Routes

The synthesis of 4-methyl-1,3-pentadiene typically yields a crude product that is a mixture of several isomers, including trans-2-methyl-1,3-pentadiene and cis-2-methyl-1,3-pentadiene. google.com In these mixtures, the desired 4-methyl isomer is often the minor component, constituting approximately 15 to 25 percent of the total methylpentadienes. google.com The close boiling points of these isomers make separation by simple distillation impractical, necessitating chemical purification methods. google.com

Dehydration-based Preparations

A primary and well-documented method for producing methylpentadienes is through the dehydration of specific alcohols. The dehydration of 2-methyl-2,4-pentanediol, also known as diacetone glycol, is a frequently cited route. google.comgoogle.com This process, typically conducted under acidic catalysis at elevated temperatures, removes water to form a mixture of isomeric pentadienes. google.comlookchem.com Another dehydration-based approach involves the use of vinyl carbinols as starting materials. google.com Research has shown that dehydrating 2-methyl-2,4-pentanediol can yield a crude product containing 65-70% by weight of mixed methylpentadienes. google.com

Starting MaterialSynthetic MethodTypical Product Composition
2-Methyl-2,4-pentanediolAcid-catalyzed dehydrationMixture of this compound, cis-2-methyl-1,3-pentadiene, and trans-2-methyl-1,3-pentadiene. google.comgoogle.com
Vinyl CarbinolsDehydrationMixture of methylpentadiene isomers. google.com

Dehydrogenation Processes

Dehydrogenation of C6 hydrocarbons presents another pathway to this compound. Specifically, the dehydrogenation of propylene (B89431) dimer is a known method for preparing the isomeric mixture of methylpentadienes. google.com This process involves the removal of hydrogen atoms from the saturated or partially saturated precursor to create the conjugated double bonds characteristic of the pentadiene structure.

Oxidation Product Dehydration

A related synthetic strategy involves the dehydration of the oxidation products derived from propylene dimer. google.com This two-step approach first introduces oxygen-containing functional groups to the propylene dimer, which are subsequently eliminated through a dehydration reaction to yield the final diene mixture. google.com

Advanced Purification and Isomer Separation Strategies

The critical challenge in producing pure this compound lies in separating it from its isomers, particularly trans-2-methyl-1,3-pentadiene. google.com Advanced chemical separation techniques have been developed that exploit the differential reactivity of the isomers.

Diels-Alder Reaction-based Purification Techniques

The Diels-Alder reaction is a cornerstone of modern purification strategies for this compound. google.com This method leverages the fact that the cis- and trans-2-methyl-1,3-pentadiene isomers readily participate in Diels-Alder reactions, while the this compound isomer does not, likely due to steric hindrance. google.com

The most common dienophile used for this separation is maleic anhydride (B1165640). google.com The process involves treating the crude isomer mixture with a slight molar excess of maleic anhydride relative to the amount of the trans-2-methyl-1,3-pentadiene isomer. google.com This reaction is typically conducted at temperatures between 0°C and 50°C to form a non-volatile Diels-Alder adduct with the trans isomer, while minimizing the potential for polymerization of the desired 4-methyl isomer. google.com A polymerization inhibitor, such as hydroquinone, is often added. google.com Following the reaction, the unreacted, and now significantly purer, this compound can be separated from the high-boiling point adduct, often through azeotropic distillation with water. google.com

Selective Adduct Formation Methodologies

While the initial Diels-Alder reaction effectively removes the trans-isomer, the cis-2-methyl-1,3-pentadiene often remains. google.com A more advanced, sequential purification strategy has been developed to address this, enabling the production of this compound with purities exceeding 99%. google.com

This multi-step methodology is as follows:

Initial Adduct Formation : The crude mixture is first treated with maleic anhydride to remove the trans-2-methyl-1,3-pentadiene, as described previously. google.com

Isomerization : The remaining mixture, now enriched in this compound and cis-2-methyl-1,3-pentadiene, is treated with a catalyst to convert the cis-isomer into the trans-isomer. Catalysts for this step include iodine, bromine, or aluminum triiodide, used in concentrations of about 0.1 to 2.0 percent by weight at temperatures from room temperature up to 50°C. google.com

Second Adduct Formation : The isomerized mixture is then treated a second time with maleic anhydride. This step reacts the newly formed trans-2-methyl-1,3-pentadiene into its Diels-Alder adduct. google.com

Final Separation : The highly purified this compound is then separated by distillation, resulting in a product of up to 99.6% purity. google.com

A separate selective adduct formation method involves treating the crude mixture with an alpha, beta-unsaturated aldehyde, which reacts with both the cis and trans-2-methyl isomers, allowing for the isolation of the unreacted this compound. google.com

The following table illustrates the effectiveness of the sequential purification process as described in patent literature. google.com

Purification StageThis compound (%)trans-2-Methyl-1,3-pentadiene (%)cis-2-Methyl-1,3-pentadiene (%)
Crude Mixture ~15-25--
After 1st Maleic Anhydride Treatment 94.730.135.14
After Isomerization & 2nd Maleic Anhydride Treatment >99.0--
After Retreatment 99.6--

Catalytic Isomer Differentiation Approaches

The isolation of pure this compound is frequently complicated by the co-production of its isomers, primarily cis- and trans-2-methyl-1,3-pentadiene. google.com Catalytic methods offer a sophisticated approach to differentiate and separate these closely related compounds. One established method leverages the differential reactivity of the isomers in a Diels-Alder reaction, followed by catalytic isomerization. google.com

This process involves a multi-step sequence:

Reaction with a Dienophile : The isomeric mixture is first treated with a dienophile, such as maleic anhydride. The trans-2-methyl-1,3-pentadiene readily participates in a Diels-Alder reaction with the maleic anhydride, forming a distinct adduct. The desired this compound and the cis-2-methyl-1,3-pentadiene isomer are largely unreactive under these conditions. google.com

Separation : The Diels-Alder adduct, being a different chemical entity, can be separated from the unreacted dienes, typically through distillation. google.com

Catalytic Isomerization : The remaining mixture, now containing this compound and cis-2-methyl-1,3-pentadiene, is treated with a catalyst. Catalysts such as iodine, bromine, or aluminum triiodide have been effectively used. google.com The catalyst selectively promotes the isomerization of the cis-2-methyl-1,3-pentadiene into the trans isomer. google.com

Second Diels-Alder Reaction : The newly formed trans isomer is then removed by repeating the treatment with maleic anhydride. google.com

Final Purification : The unreacted this compound can then be isolated in high purity, often through a final distillation step like azeotropic distillation with water. google.com

This chemo-selective approach, which combines a reactivity-based separation with catalytic isomerization, has been shown to yield this compound with purities as high as 99.6%. google.com The reactions are typically conducted at mild temperatures, between 0°C and 50°C, to prevent polymerization of the dienes. google.com

Catalytic Isomer Differentiation Step Reagents/Catalyst Purpose Purity Achieved
Initial Adduct Formation Maleic AnhydrideTo selectively react with and remove the trans-2-methyl-1,3-pentadiene isomer. google.comN/A
Catalytic Isomerization Iodine, Bromine, or Aluminum TriiodideTo convert the cis-2-methyl-1,3-pentadiene isomer into the more reactive trans isomer. google.comN/A
Final Product Isolation N/A (after second adduct removal)To obtain high-purity this compound. google.comUp to 99.6% google.com

Limitations of Distillation-Based Separation for Isomeric Mixtures

Conventional fractional distillation is often the primary method for separating liquid chemical compounds. However, for mixtures of this compound and its isomers, this technique is not a practical or efficient method for achieving high purity. google.com The fundamental limitation stems from the very close boiling points of the C6 diene isomers. google.comresearchgate.net

The separation of compounds by distillation relies on differences in their volatility. When boiling points are nearly identical, as is the case with the methylpentadiene isomers, standard distillation columns cannot provide the necessary resolution to effectively separate them. google.combiocompare.com This issue is a significant challenge in the petrochemical industry for various isomer separations, including butane (B89635) and C6 alkanes, necessitating energy-intensive processes or alternative technologies. researchgate.netnih.gov The industrial use of this compound has been historically restricted precisely because of this difficulty in separating it from its chief contaminant, trans-2-methyl-1,3-pentadiene, via distillation. google.com This challenge necessitates the use of the chemical and catalytic differentiation methods described previously or advanced separation techniques beyond simple distillation. google.com

Isomer Molecular Formula Boiling Point (°C) Separation Challenge
This compoundC₆H₁₀75-77Close boiling point to its isomers. google.combiosynth.com
trans-2-Methyl-1,3-pentadieneC₆H₁₀Approx. 77Difficult to separate from this compound by distillation. google.com
cis-2-Methyl-1,3-pentadieneC₆H₁₀Approx. 70-72Remains in a mixture with this compound after initial separation steps. google.com

Emerging Synthetic Approaches for this compound

While the separation of isomers from crude methylpentadiene mixtures is a well-documented challenge, research into novel synthetic routes that could directly yield this compound with higher selectivity is ongoing. Emerging approaches in organic synthesis, particularly in the field of transition-metal catalysis, offer promising avenues. rsc.orgnih.gov

Modern catalytic systems are increasingly capable of controlling the regio- and stereoselectivity of reactions to form specific diene isomers. nih.gov Methodologies that could be adapted for the selective synthesis of this compound include:

Transition Metal-Catalyzed Cross-Coupling Reactions : Techniques like the Heck, Suzuki, and Negishi reactions are powerful tools for forming C-C bonds and have been used to construct substituted 1,3-dienes. nih.gov For instance, a palladium-catalyzed Heck reaction could potentially be designed to couple appropriate vinyl precursors to generate the this compound structure. The vinylation of this compound itself using Heck's methodology has been explored, demonstrating the applicability of such catalytic systems to this class of compounds. researchgate.net

Alkene-Alkyne Coupling : Ruthenium and Iridium-based catalysts have been developed for the regio- and stereoselective coupling of alkenes and alkynes to synthesize 1,3-dienes. rsc.orgnih.gov A carefully chosen catalytic system could potentially assemble the this compound skeleton from simpler building blocks with high precision.

Catalytic Dehydration of Alcohols : While traditional dehydration of precursors like 2-methyl-2,4-pentanediol often yields a mixture of isomers, newer catalytic systems aim to improve selectivity. google.com Research into mild, selective catalysts, such as weakly acidic catalysts, aims to direct the dehydration process to favor the formation of one isomer over another, thereby reducing the generation of this compound as a byproduct and instead targeting a specific isomer. google.com A reversal of this selectivity could theoretically favor this compound.

The development of homogeneous catalysts, such as specific titanium, zirconium, or cobalt complexes, provides greater control over the reaction environment, which can influence the isomeric outcome of a synthesis. nih.govrwth-aachen.deresearchgate.net As synthetic chemists gain more precise control over catalytic processes, the direct and selective synthesis of this compound, avoiding the problematic isomeric mixtures, becomes an increasingly achievable goal.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,3 Pentadiene

Electrophilic Addition Reactions

Electrophilic addition to 4-methyl-1,3-pentadiene, a conjugated diene, proceeds via mechanisms that are heavily influenced by the stability of the intermediate carbocations and the reaction conditions. The conjugated system allows for the formation of multiple products through 1,2- and 1,4-addition pathways. libretexts.orglibretexts.org

Regioselectivity and Stereoselectivity Studies

The regioselectivity of electrophilic addition to this compound is dictated by the formation of the most stable carbocation intermediate. uomustansiriyah.edu.iq In the addition of a protic acid like HCl or HBr, the proton (H⁺) preferentially adds to the terminal carbon (C1) of the diene system. This occurs because it leads to the formation of a resonance-stabilized, tertiary allylic carbocation, which is significantly more stable than other possible carbocations (e.g., a less stable secondary carbocation). uomustansiriyah.edu.iqchegg.com This initial, highly regioselective step determines the subsequent possibilities for nucleophilic attack.

The stereochemistry of the products, particularly the 1,4-adduct, can result in the formation of geometric isomers (E/Z). The specific stereochemical outcome is often dependent on the reaction conditions and the nature of the reactants.

Kinetic versus Thermodynamic Control in Hydrohalogenation Processes

The reaction of this compound with one equivalent of a hydrogen halide (HX) is a classic example of kinetic versus thermodynamic control, where the product ratio is highly dependent on the reaction temperature. libretexts.orglibretexts.org

Kinetic Control: At low temperatures, the reaction is irreversible, and the major product is the one that forms the fastest. libretexts.orgmasterorganicchemistry.com This is known as the kinetic product. The formation of the kinetic product is governed by a lower activation energy barrier. libretexts.org For conjugated dienes, the 1,2-addition product is often the kinetic product due to a "proximity effect"; after the initial protonation at C1, the halide ion is closer to C2 than to C4, leading to a faster reaction at the C2 position. utk.edu

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. libretexts.orgmasterorganicchemistry.com Under these conditions, the major product is the most thermodynamically stable one, regardless of its rate of formation. libretexts.org The thermodynamic product is determined by the stability of the final alkene. vaia.com For many simple dienes like 1,3-butadiene (B125203), the 1,4-adduct is more stable because it has a more substituted double bond. masterorganicchemistry.com However, in the specific case of this compound, the 1,2-addition product is reported to be the thermodynamic product because it results in a trisubstituted double bond, which is more stable than the disubstituted double bond of the 1,4-adduct. utk.edu

Control TypeFavored Product TypeMajor Product with HBrAlkene SubstitutionGoverning Factor
Kinetic (Low Temp.)1,2-Addition4-Bromo-4-methyl-1-penteneMonosubstitutedLower Activation Energy (Proximity Effect) utk.edu
Thermodynamic (High Temp.)1,2-Addition4-Bromo-4-methyl-1-penteneTrisubstitutedGreater Product Stability utk.edu

Carbocation Intermediate Formation and Stability Analysis

The mechanism of electrophilic addition hinges on the formation of a carbocation intermediate. When this compound reacts with an electrophile like H⁺, protonation at the C1 carbon atom generates the most stable possible carbocation. chegg.com This intermediate is both a tertiary carbocation and an allylic carbocation, and its stability is significantly enhanced by both hyperconjugation and resonance. masterorganicchemistry.compearson.com

The positive charge is delocalized across two carbon atoms, C2 and C4, as shown by its two principal resonance contributors. vaia.com

Resonance Contributor A: A tertiary carbocation with the positive charge at C2.

Resonance Contributor B: A secondary carbocation with the positive charge at C4.

The true structure of the carbocation is a resonance hybrid of these forms, with the positive charge shared between C2 and C4. masterorganicchemistry.com Although contributor A (the tertiary carbocation) is more stable and contributes more to the hybrid, nucleophilic attack can occur at either C2 or C4. libretexts.org The high stability of this allylic carbocation intermediate is the reason conjugated dienes are generally more reactive towards electrophiles than their non-conjugated counterparts. libretexts.org

Formation of Multiple Addition Products

The resonance-stabilized allylic carbocation allows for nucleophilic attack at two distinct positions, leading to the formation of a mixture of addition products. pressbooks.pub

1,2-Addition Product: When the nucleophile (e.g., Br⁻) attacks the C2 carbon of the carbocation intermediate, the product is the result of addition across the original C1-C2 double bond. This yields 4-bromo-4-methyl-1-pentene . vaia.comchegg.com

1,4-Addition Product: When the nucleophile attacks the C4 carbon of the intermediate, the product results from addition to the ends of the original conjugated system (C1 and C4). This yields 4-bromo-2-methyl-2-pentene , and the double bond shifts to the C2-C3 position. vaia.comchegg.com

The reaction invariably produces a mixture of these 1,2- and 1,4-adducts, with the ratio determined by the reaction conditions as described under kinetic and thermodynamic control. libretexts.orgchegg.com

Cycloaddition Reactions

Diels-Alder Reaction Kinetics and Scope

The Diels-Alder reaction is a powerful concerted, pericyclic reaction that forms a six-membered ring. wikipedia.org It involves the [4+2] cycloaddition between a conjugated diene and a double or triple bond, known as the dienophile. masterorganicchemistry.com

Kinetics: The rate of the Diels-Alder reaction is highly dependent on the electronic nature of both the diene and the dienophile. The reaction is generally faster when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

This compound contains an electron-donating methyl group, which makes it more electron-rich and thus more nucleophilic than unsubstituted 1,3-butadiene. researchgate.net This increased nucleophilicity enhances its reactivity in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com The reactivity can be quantified using the global electrophilicity index (ω), where a lower value indicates higher nucleophilicity. researchgate.net

DieneElectrophilicity Index (ω) in eVRelative Reactivity
This compound0.86More Reactive
1,3-Butadiene1.05Less Reactive

Data from Domingo et al. researchgate.net

For the reaction to occur, the diene must be able to adopt a planar s-cis conformation. masterorganicchemistry.comutexas.edu Kinetic studies of the reaction between pentadiene and maleic anhydride (B1165640) in a continuous flow reactor have shown that complete conversion can be achieved at 65 °C with a residence time of 8 minutes, demonstrating the efficiency of the reaction under optimized conditions. arabjchem.org

Scope: this compound is a versatile diene that can participate in Diels-Alder reactions with a wide array of dienophiles. google.com It reacts readily with electron-poor alkenes, such as those bearing carbonyl (C=O) or cyano (C≡N) substituents, to produce substituted cyclohexene (B86901) rings in high yield. perlego.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. perlego.com Due to its reliability and stereochemical control, the Diels-Alder reaction using dienes like this compound is a cornerstone of synthetic organic chemistry for constructing complex cyclic molecules. wikipedia.org

Mechanistic Pathways in Cycloaddition Processes

The [4+2] cycloaddition, or Diels-Alder reaction, is a significant reaction for this compound, a conjugated diene. wikipedia.org This reaction involves the interaction of the 4π electron system of the diene with a 2π electron system of a dienophile to form a six-membered ring. wikipedia.org The mechanism of this reaction with this compound has been the subject of theoretical studies.

Density functional theory (DFT) calculations have been employed to investigate the cycloaddition of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.org These studies reveal two competing mechanistic pathways: a concerted and a stepwise mechanism. The concerted pathway involves a single transition state where the two new carbon-carbon bonds are formed simultaneously, although potentially at different rates (asynchronously). acs.org The stepwise mechanism, on the other hand, proceeds through a zwitterionic intermediate. acs.org The presence of the electron-releasing methyl group on the diene is found to favor the stepwise pathway by increasing the charge-transfer process. acs.org

The stereochemistry of Diels-Alder adducts of this compound has also been investigated. The reaction with maleic anhydride, a reactive dienophile, leads to the formation of the expected "normal" adduct. oup.com However, with less reactive dienophiles, there is a possibility of isomerization of the diene to a more stable configuration before the cycloaddition occurs. oup.com The presence of air in the reaction vessel can also influence the product distribution, promoting the formation of certain adducts. oup.com

Oxidative Transformations and Peroxide Formation Mechanisms

This compound is susceptible to oxidative transformations. Like other dienes, it can react with strong oxidizing agents. chemicalbook.com Upon exposure to air, it may undergo autoxidation, a process that can lead to the formation of explosive peroxides. chemicalbook.comconncoll.edu This is a common characteristic of compounds containing C-H bonds adjacent to a double bond. The mechanism of peroxide formation involves a free radical chain reaction initiated by factors such as light or heat. su.se

The reaction of this compound with other oxidizing agents, such as potassium permanganate, can also occur. evitachem.com

It is important to note that this compound is classified as a potential peroxide-forming chemical, and appropriate safety precautions should be taken during its handling and storage. conncoll.edunj.govucsc.edu

Reductive Processes and Hydrogenation Studies

This compound can undergo reductive processes, most notably hydrogenation. In this reaction, hydrogen gas is added across the double bonds in the presence of a catalyst to yield a saturated hydrocarbon. The complete hydrogenation of this compound would result in the formation of 2-methylpentane.

Studies on the hydrogenation of related polydienes have provided insights into the process. For example, the hydrogenation of cis-1,4 poly(1,3-pentadiene) using diimide, generated from the thermal decomposition of p-toluenesulfonylhydrazide (TSH), has been shown to produce perfectly alternating ethylene (B1197577)/propylene (B89431) copolymers. mdpi.comacs.org This process effectively saturates the double bonds within the polymer chain. mdpi.com

The reaction of this compound with reducing agents can be exothermic and may release hydrogen gas. chemicalbook.com It can also be used as a reducing agent itself in certain chemical reactions. lookchem.com

Catalyzed Reactions

Metal catalysts play a crucial role in mediating a variety of reactions involving this compound. Palladium catalysts, in particular, have been utilized in carbon-carbon bond-forming reactions. For instance, (Ar3P)2Pd(OAc)2 has been shown to catalyze the vinylation of this compound. nih.govresearchgate.net

Ziegler-Natta type catalysts, such as those based on titanium and zirconium, are employed in the polymerization of this compound. researchgate.netresearchgate.net The mechanism of polymerization using a C2 symmetric zirconocene (B1252598) catalyst, rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2, activated by methylaluminoxane (B55162) (MAO), has been investigated. researchgate.net This study revealed that the first monomer insertion is regiospecific but not stereospecific, while the subsequent propagation steps are both regio- and stereoselective, leading to a 1,2-syndiotactic polymer. researchgate.net This suggests a "chain end" controlled mechanism for the propagation step. researchgate.net

Iron complexes have also been explored as catalysts for the cycloaddition of dienes. nih.gov Reduced iron complexes with tridentate pyridine-2,6-diimine (PDI) ligands can catalyze C-C bond-forming reactions. nih.gov

The choice of catalyst and reaction conditions significantly influences the product distribution and selectivity in reactions of this compound.

In polymerization reactions, the catalyst structure has a profound effect on the resulting polymer's microstructure. For example, in the copolymerization of ethylene with this compound, different titanium complexes have been shown to yield copolymers with varying monomer content and molecular weights. acs.org Specifically, one titanium complex showed little variation in activity with changing this compound concentration, while another's activity increased with higher diene content. acs.org Furthermore, the molecular weight of the resulting polymer was significantly affected by the choice of catalyst. acs.org

In the context of Ziegler-Natta polymerization, the stereoselectivity of the catalyst determines the tacticity of the resulting polymer. For instance, the use of a specific zirconocene catalyst leads to the formation of syndiotactic poly(this compound). researchgate.netacs.org

In Diels-Alder reactions, the presence of a Lewis acid catalyst can alter the reaction pathway and stereoselectivity. acs.org The catalyst can coordinate to the dienophile, making it more electrophilic and accelerating the reaction.

The selectivity of hydrogenation reactions can also be controlled by the catalyst. For example, ligand-deactivated palladium nanoparticles have been shown to selectively isomerize and hydrogenate dienes. rsc.org

Table of Research Findings on Catalyst Influence:

Catalyst SystemReaction TypeKey Findings on Selectivity and Product Distribution
rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2 / MAOPolymerizationProduces 1,2-syndiotactic poly(this compound). The first insertion is regiospecific but not stereospecific, while propagation is regio- and stereoselective. researchgate.net
1,4-dithabutanediyl-linked bis(phenolato) titanium complexes / MAOCopolymerization with EthyleneProduces ethylene-4-MPD copolymers. Catalyst structure influences activity and molecular weight of the copolymer. acs.org
(Ar3P)2Pd(OAc)2VinylationCatalyzes the vinylation of this compound. nih.govresearchgate.net
Ligand-deactivated Pd nanoparticlesHydrogenation/ IsomerizationCan selectively isomerize and hydrogenate dienes. rsc.org
Iron complexes with pyridine-2,6-diimine (PDI) ligandsCycloadditionCatalyze [4+4]-cycloaddition of substituted dienes with high regioselectivity and catalyst-controlled diastereoselectivity. nih.gov

Polymerization Science and Materials Research of 4 Methyl 1,3 Pentadiene

Homopolymerization Studies of 4-Methyl-1,3-pentadiene

The homopolymerization of this compound has been a subject of significant interest in polymer science, primarily focusing on the ability to control the polymer's stereochemistry through various catalytic systems. The steric hindrance provided by the two methyl groups on the C4 position of the diene monomer heavily influences its polymerization behavior, leading to unique microstructures.

Stereocontrol Mechanisms: Isotactic, Syndiotactic, and Mixed Structures

The formation of a specific stereoisomer (isotactic, syndiotactic, or atactic) is governed by the mechanism of stereocontrol at the catalyst's active site. libretexts.org For this compound, the predominant outcome with titanium-based Ziegler-Natta and metallocene catalysts is 1,2-syndiotactic polymerization. nih.govacs.org

The mechanism for this stereocontrol has been investigated through molecular modeling. acs.org The syndiospecificity in the 1,2-polymerization is believed to arise from the specific coordination of the monomer to the catalytic center. The growing polymer chain and the incoming monomer molecule adopt a configuration that minimizes steric repulsion. After one monomer unit is inserted, the polymer chain end repositions itself, forcing the next monomer to approach from the opposite face of the catalytic site. This alternating insertion leads to the syndiotactic arrangement. acs.org Theoretical studies suggest that post-insertion intermediates, where the newly formed end of the polymer chain can temporarily coordinate back to the metal center (a phenomenon known as "back-biting"), play a role in stabilizing the transition state that leads to syndiospecificity. acs.orgresearchgate.net The bulky gem-dimethyl group on the monomer is critical in directing this highly specific reaction pathway, disfavoring other potential insertion modes like 1,4-addition or isotactic enchainment.

Polymerization Kinetics and Propagation Mechanisms

The propagation step, which involves the repeated insertion of monomer molecules into the transition metal-carbon bond of the growing polymer chain, is the core of the polymerization process. libretexts.org The mechanism involves the following sequence:

Coordination: The this compound monomer coordinates to a vacant site on the active transition metal center.

Insertion: The coordinated monomer then inserts into the bond between the metal and the growing polymer chain. For 1,2-syndiotactic polymerization, this is a migratory insertion involving the C1=C2 double bond. acs.org

Rearrangement: The active site reverts to its original geometry, ready to coordinate the next monomer molecule from the opposite side to continue the syndiotactic chain growth.

While detailed kinetic parameters such as rate constants and activation energies for the homopolymerization of this compound are not widely published, studies on analogous systems like 1,3-pentadiene (B166810) show that such polymerizations can follow first-order kinetics with respect to monomer concentration. mdpi.com The rate of polymerization is influenced by factors such as monomer concentration, catalyst and co-catalyst concentration, temperature, and the specific ligand environment of the catalyst. The propagation mechanism is significantly slower than that for less sterically hindered dienes due to the bulky nature of the this compound monomer.

Copolymerization Research

The copolymerization of this compound (4MPD) has been a subject of significant research, exploring its incorporation with various comonomers to produce polymers with tailored properties. The use of specific catalyst systems, particularly titanium-based complexes, has enabled the synthesis of a range of copolymers with controlled microstructures and compositions.

The binary copolymerization of this compound with simple olefins and styrenic monomers has been successfully achieved using titanium complexes activated by methylaluminoxane (B55162) (MAO). Research has demonstrated the effective copolymerization of 4MPD with ethylene (B1197577), producing copolymers with a high 4MPD content, reaching up to 83%. acs.org These reactions, catalyzed by 1,4-dithiabutanediyl-linked bis(phenolate) titanium complexes, yield high-activity production of ethylene-4MPD copolymers. acs.org

Similarly, 4MPD has been copolymerized with styrene (B11656). researchgate.net The use of a specific titanium [OSSO]-type catalyst with MAO activator facilitates this process, yielding copolymers over a wide compositional range. The molecular weight distributions of these copolymers are consistent with true copolymeric materials, as confirmed by gel permeation chromatography. researchgate.net The microstructure of these binary copolymers has been extensively characterized using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net

Interactive Data Table: Catalysts and Comonomers in 4MPD Binary Copolymerization
Catalyst SystemComonomerResulting CopolymerKey Findings
[OSSO]-type Ti-complex / MAOStyrenePoly(4MPD-co-styrene)Wide composition range achievable; alternating structure observed. researchgate.net
[OSSO]-type Ti-complex / MAOButadienePoly(4MPD-co-butadiene)Glass transition temperature increases with 4MPD content. researchgate.net
[OSSO]-type Ti-complex / MAOIsoprenePoly(4MPD-co-isoprene)Glass transition temperature increases with 4MPD content. researchgate.net
1,4-dithiabutanediyl-linked bis(phenolate) Ti-complex / MAOEthylenePoly(ethylene-co-4MPD)High activity; 4MPD content up to 83%; strong tendency for alternation. acs.org

A significant finding in the copolymerization of 4MPD is the strong tendency to form alternating microstructures, particularly with ethylene. acs.orgacs.org Solution ¹³C NMR analysis of ethylene/4MPD copolymers synthesized with 1,4-dithiabutanediyl-linked bis(phenolate) titanium catalysts reveals a pronounced inclination for an alternating 4MPD/ethylene constitution. acs.orgresearchgate.net For copolymers with nearly equimolar concentrations of the two monomers, the percentage of alternating sequences can be exceptionally high, approaching a nearly complete alternating structure with approximately 92% alternating dyads. acs.org This alternating nature has been further confirmed through kinetic elaboration of the polymerization process. acs.org

An alternating microstructure has also been observed in the copolymerization of 4MPD with styrene when using an [OSSO]-type titanium catalyst. researchgate.net The formation of an alternating styrene-4MPD copolymer was confirmed through detailed ¹³C NMR analysis. researchgate.net This controlled monomer placement opens possibilities for creating materials with highly regular chain structures and predictable properties.

The synthesis of highly stereoregular block copolymers containing 4MPD has been accomplished through living, isoselective polymerization. acs.orgacs.org Utilizing a specific titanium complex activated by MAO at room temperature, researchers have successfully promoted the living polymerization of 4MPD, 4-methylstyrene, and 4-tert-butylstyrene. acs.org The living nature of the polymerization is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining narrow molecular weight distributions (Mw/Mn values between 1.13 and 1.23). acs.org

This methodology allows for the synthesis of novel diblock and triblock copolymers via the sequential addition of monomers. acs.org For example, isotactic-poly(styrene)-block-isotactic-poly(this compound) has been synthesized and characterized. acs.org Thermal analysis of these block copolymers by Differential Scanning Calorimetry (DSC) shows distinct glass transition temperatures (Tg) for each block, confirming microphase separation. The Tg values for the isotactic poly(this compound) block and the isotactic poly(styrene) block are observed around 12.3–19.4 °C and 93.0–100.0 °C, respectively. acs.org

The ratio of comonomers in the polymerization feed directly influences the composition and, consequently, the properties of the resultant 4MPD-based copolymers. The microstructure of ethylene-4MPD copolymers can be systematically varied by altering the monomer ratio in the feed. acs.org

In the case of copolymers with butadiene and isoprene, Differential Scanning Calorimetry (DSC) shows that the glass transition temperature (Tg) increases as the amount of 4MPD incorporated into the polymer chain increases. researchgate.net Conversely, for styrene-4MPD copolymers, the Tg increases with a higher styrene content. researchgate.net This demonstrates a direct correlation between the comonomer ratio and the thermal properties of the final material.

The relative reactivity of monomers also plays a crucial role. For the binary copolymerization of styrene (S) and 4MPD, the reactivity ratios have been determined as rS = 0.35 and r4MPD = 0.41. researchgate.net The product of these ratios (rS × r4MPD = 0.14) is less than 1, which indicates a tendency toward alternation in the copolymer chain, corroborating microstructure investigations. researchgate.net

Interactive Data Table: Effect of Comonomer Content on Glass Transition Temperature (Tg)
Copolymer SystemComonomer with Increasing ContentEffect on Tg
Poly(4MPD-co-butadiene)This compoundIncrease researchgate.net
Poly(4MPD-co-isoprene)This compoundIncrease researchgate.net
Poly(4MPD-co-styrene)StyreneIncrease researchgate.net

Polymer Structure-Property Relationships

The physical and thermal properties of polymers derived from this compound are intrinsically linked to their molecular structure, particularly their crystallinity and stereoregularity.

Copolymers derived from 4MPD are typically crystalline materials. acs.orgacs.org Both thermal analysis and X-ray powder diffraction profiles have confirmed the crystalline nature of ethylene-4MPD copolymers. acs.org The crystallinity extends to block copolymers as well; thermal analysis shows that the blocks within these copolymers are crystalline, exhibiting melting points (Tm) that are in agreement with those of the corresponding homopolymers. acs.orgresearchgate.net

Research into isotactic copolymers of ethylene and 4MPD with a nearly equimolar composition has revealed the formation of a novel crystalline form, a direct consequence of the alternating constitution of the polymer chain. acs.orgresearchgate.net Structural analysis of this new form indicates that the alternating 4MPD-ethylene sequences adopt a nearly trans-planar conformation. These chains are arranged in a monoclinic unit cell with the following parameters: a = 5.70 Å, b = 14.95 Å, c (chain axis) = 5.13 Å, and β = 114.4°. acs.org All the analyzed isotactic ethylene/4MPD copolymers are crystalline and exhibit melting temperatures in the range of 90–100 °C. acs.orgresearchgate.net

The homopolymer of 4MPD also exhibits polymorphism. When polymerized with a MAO/CpTiCl₃ system, it yields a highly stereoregular syndiotactic 1,2-polymer. Fiber diffraction studies of this polymer have identified two distinct crystalline modifications: a primary form with a helical structure and a repeat distance of 11.73 Å, and a minor polymorph with a zig-zag planar conformation and an axial repeat of 5.05 Å. researchgate.net

Microstructural Features via Advanced Spectroscopic Techniques

The polymerization of conjugated dienes such as this compound can result in a variety of microstructural arrangements within the polymer chain. The specific arrangement is highly dependent on the polymerization method and catalyst system employed. Advanced spectroscopic techniques, particularly high-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, are indispensable for the detailed characterization of these microstructures.

The monomer unit of this compound can be incorporated into the growing polymer chain in several distinct ways, leading to different structural units. These primary modes of addition include 1,4-addition, which results in a double bond within the polymer backbone, and 1,2-addition (vinyl-type), where the double bond is in a side chain. Furthermore, the 1,4-addition can lead to either cis or trans stereoisomers. The possible structural units are analogous to those observed in the polymerization of similar monomers like 1,3-pentadiene.

Key microstructural features that can be identified include:

1,4-trans and 1,4-cis units: These result from the monomer adding across the first and fourth carbon atoms.

1,2-trans and 1,2-cis units: These arise from addition across the first and second carbon atoms.

3,4-units: This is another form of vinyl-type addition.

Enchainment: The units can be linked in regular "head-to-tail" sequences or in irregular "head-to-head" or "tail-to-tail" arrangements.

¹³C NMR spectroscopy is a powerful tool for elucidating these features. The chemical shift of each carbon atom in the polymer is highly sensitive to its local electronic environment. This allows for the differentiation and quantification of the various structural units. For instance, the signals from olefinic carbons (involved in C=C double bonds) appear in a distinct region of the spectrum (typically 110-150 ppm) from the aliphatic carbons (typically 10-50 ppm). The precise chemical shifts within these regions allow researchers to distinguish between cis and trans isomers and between 1,4- and 1,2-addition products.

In studies of the closely related poly(penta-1,3-diene), ¹³C NMR has been used to quantitatively determine the content of dyad combinations (sequences of two monomer units), such as 1,4-1,4, 1,4-1,2, and 1,2-1,2 dyads. This level of detail is crucial for understanding how the catalyst system influences the polymerization mechanism and for predicting the final physical and mechanical properties of the polymer. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, refining the structural assignment.

Table 1: Potential Microstructural Units of Poly(this compound) and Spectroscopic Identification Method.
Microstructural UnitType of AdditionKey Identifying FeaturePrimary Analytical Technique
1,4-transConjugate AdditionDouble bond in polymer backbone with trans configuration¹³C NMR, ¹H NMR
1,4-cisConjugate AdditionDouble bond in polymer backbone with cis configuration¹³C NMR, ¹H NMR
1,2-transVinyl AdditionPendant vinyl group with trans configuration¹³C NMR, FTIR
1,2-cisVinyl AdditionPendant vinyl group with cis configuration¹³C NMR, FTIR
Head-to-Tail DyadChain LinkageRegular, repeating sequence of monomer units¹³C NMR
Head-to-Head DyadChain LinkageIrregular, inverted linkage of monomer units¹³C NMR

Thermal Behavior and Phase Transitions of Polymeric Derivatives

The thermal properties of polymers derived from this compound are critical indicators of their performance, processing window, and end-use applications. The analysis of thermal behavior involves subjecting the material to a controlled temperature program to observe changes in its physical properties. The primary techniques used for this characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about the thermal transitions that a polymer undergoes upon heating or cooling. Key parameters obtained from DSC analysis include:

Glass Transition Temperature (T₉): This is the temperature at which an amorphous polymer (or the amorphous region of a semi-crystalline polymer) transitions from a rigid, glassy state to a more flexible, rubbery state. It is observed as a step-like change in the baseline of the DSC thermogram.

Melting Temperature (Tₘ): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt and the material transitions to a viscous liquid state. It appears as an endothermic peak on the DSC curve.

Crystallization Temperature (T꜀): Observed during the cooling of a polymer from the melt, this is the temperature at which crystals form. It appears as an exothermic peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA is used to determine the thermal stability and decomposition profile of the polymer. The key data point from TGA is the Decomposition Temperature (Tₔ) , often reported as the temperature at which a certain percentage (e.g., 5% or 10%) of weight loss occurs, or the temperature of the maximum rate of decomposition. The residual mass at the end of the experiment provides information on the amount of non-volatile char or inorganic filler content.

While detailed experimental data for the thermal properties of homopolymers of this compound are not widely available in the cited literature, the analysis would follow these established principles. The specific values of T₉, Tₘ, and Tₔ would be highly dependent on the polymer's microstructure (e.g., cis/trans content, 1,2- vs. 1,4-addition), molecular weight, and stereoregularity, which are controlled by the synthesis conditions.

Table 2: Key Thermal Properties of Polymeric Materials and Their Characterization Methods.
Thermal PropertySymbolDescriptionAnalytical TechniqueValue for Poly(this compound)
Glass Transition TemperatureT₉Transition from glassy to rubbery state in amorphous regions.DSCData not available in cited literature
Melting TemperatureTₘTransition from crystalline solid to viscous liquid.DSCData not available in cited literature
Crystallization TemperatureT꜀Temperature of crystal formation upon cooling from the melt.DSCData not available in cited literature
Decomposition TemperatureTₔTemperature at which the polymer begins to chemically degrade.TGAData not available in cited literature

Spectroscopic and Computational Characterization of 4 Methyl 1,3 Pentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-methyl-1,3-pentadiene and its corresponding polymers. It provides invaluable information from the atomic level, revealing the connectivity of atoms within the monomer and the complex microstructural details of the resulting polymer chains.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of the this compound monomer. The chemical shifts and coupling constants observed in the spectra allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule. For instance, the distinct signals for the vinyl protons, the methyl protons, and the olefinic carbons provide a unique fingerprint of the monomer's structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Monomer (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used. The data below represents typical values.)

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
=CH₂~4.9 - 5.1~116
=CH-~5.8 - 6.4~125 - 140
=C(CH₃)₂-~130 - 135
-CH₃~1.7 - 1.8~18, ~25

For polymers derived from this compound, ¹³C NMR spectroscopy is particularly powerful for determining the microstructure, which includes tacticity and sequence distribution. ismar.org Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. The polymerization of this compound can lead to different tacticities, such as isotactic or syndiotactic structures, depending on the catalyst system used. researchgate.net For example, C₂ symmetric zirconocene-based catalytic systems have been shown to produce 1,2-syndiotactic poly(this compound). researchgate.net

¹³C NMR can distinguish between these arrangements because the chemical shift of a carbon atom is sensitive to the stereochemical configuration of its neighboring monomer units. This allows for the quantification of different sequence types, such as dyads, triads, and even pentads, providing a detailed picture of the polymer's stereoregularity. researchgate.netosti.gov

In the case of copolymers, NMR is used to analyze the sequence distribution of the different monomer units along the chain. acs.org This analysis can reveal whether the copolymer has a random, alternating, or blocky structure. For instance, in the synthesis of block copolymers like i-polystyrene-block-i-poly(this compound), NMR analysis confirms the formation of long, distinct blocks of each monomer. acs.org The ability to precisely measure sequence distribution is crucial for understanding and predicting the physical and mechanical properties of the copolymer. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information regarding the functional groups, bonding, and conformational arrangements within this compound and its derivatives. ksu.edu.sanih.gov

IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. cardiff.ac.uk These spectra can be used to identify the molecule and its key structural features. The analysis of these vibrational modes is aided by computational methods, which can predict the frequencies and intensities of different vibrations. cardiff.ac.ukkennesaw.edu

Key vibrational modes for this compound include:

C=C Stretching: Strong bands in both IR and Raman spectra, typically in the 1600-1680 cm⁻¹ region, are indicative of the conjugated double bonds. Raman spectroscopy is particularly sensitive to the symmetric vibrations of these homo-nuclear bonds. ksu.edu.saendress.com

C-H Stretching: Vibrations of C-H bonds attached to sp² (olefinic) and sp³ (methyl) carbons appear in the 2850-3100 cm⁻¹ region.

C-H Bending: These modes, often found in the "fingerprint region" (below 1500 cm⁻¹), provide a complex but unique pattern for the molecule. vanderbilt.edu This includes out-of-plane bending (wagging, twisting) of vinyl C-H bonds and the symmetric and asymmetric bending of methyl C-H bonds.

Upon polymerization, changes in the vibrational spectra are observed. For example, in a 1,2-addition polymerization, the bands associated with the pendant vinyl group will be retained, while the internal double bond of the monomer is consumed. In contrast, 1,4-polymerization results in the loss of the terminal vinyl group bands and the appearance of new bands corresponding to the internal double bond in the polymer backbone.

Table 2: Characteristic Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
=C-H Stretch3000 - 3100IR, Raman
-C-H Stretch (methyl)2850 - 3000IR, Raman
C=C Stretch (conjugated)1600 - 1650IR, Raman
-CH₃ Bend1375 - 1450IR
=C-H Bend (out-of-plane)900 - 1000IR

Vibrational spectroscopy is a sensitive probe for the conformational isomerism of molecules like this compound, which can exist in different spatial arrangements due to rotation around single bonds. mdpi.comnih.gov For conjugated dienes, the most significant conformational equilibrium is between the planar s-trans and s-cis conformers, referring to the orientation around the central C-C single bond.

These different conformers can have distinct vibrational spectra. semanticscholar.org Some vibrational modes may be active in one conformation but inactive or shifted in another due to changes in molecular symmetry. youtube.comresearchgate.net By analyzing the temperature dependence of certain IR or Raman bands, it is possible to study the equilibrium between different conformers and determine their relative energies. mdpi.com For instance, the presence of specific bands in the spectrum can be assigned to a particular conformer, and their relative intensities can provide a quantitative measure of the conformational population. mdpi.com

X-ray Diffraction (XRD) and Scattering Techniques

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, particularly the degree of crystallinity in polymers. While the monomer this compound is a liquid at room temperature and thus not typically analyzed by XRD, the technique is highly relevant for characterizing its polymers. youtube.com

When poly(this compound) is synthesized, the resulting material can be amorphous, semi-crystalline, or highly crystalline, depending on factors like its microstructure (tacticity) and thermal history. XRD analysis provides a direct measure of this crystallinity. researchgate.net

Amorphous Polymers: An XRD pattern of a fully amorphous sample shows a broad, diffuse halo, indicating a lack of long-range periodic order in the arrangement of the polymer chains.

Crystalline Polymers: A highly crystalline sample produces a diffraction pattern with a series of sharp Bragg peaks. The positions (diffraction angles) and intensities of these peaks are determined by the specific crystal structure—the arrangement of the polymer chains into a regular lattice. researchgate.net For example, research on isotactic poly-1,2-(this compound) utilized X-ray diffraction to characterize its structure. researchgate.net

By analyzing the XRD pattern, one can determine not only the presence of crystallinity but also parameters of the crystal unit cell. Furthermore, techniques like Small-Angle X-ray Scattering (SAXS), often used in conjunction with XRD (WAXS - Wide-Angle X-ray Scattering), can provide information on larger-scale structures, such as the morphology of lamellar crystals in semi-crystalline polymers. researchgate.net

Crystalline Structure Determination

The determination of the crystalline structure of polymers derived from this compound is crucial for understanding their physical and mechanical properties. X-ray Diffraction (XRD) is the primary technique employed for this purpose. Research has demonstrated that polymers of this compound can exhibit high stereoregularity, leading to crystalline materials.

For instance, highly stereoregular syndiotactic 1,2-poly(this compound) has been synthesized and its crystalline structure analyzed through fiber diffraction patterns. These studies revealed the existence of two distinct crystalline modifications:

A primary form with a chain repeat of 11.73 Å.

A minor polymorph exhibiting a zig-zag planar structure with an axial repeat of 5.05 Å.

Energy calculations have corroborated these findings, identifying a stable (T6G2T2G2) conformation with a calculated repeat of 11.65 Å, analogous to that found in syndiotactic polypropylene (B1209903). Similarly, isotactic poly-1,2-(this compound) has been synthesized and characterized by X-ray diffraction, confirming its crystalline nature. Furthermore, copolymers, such as those of ethylene (B1197577) and this compound, also form crystalline materials, as evidenced by their X-ray powder diffraction profiles.

Polymer Crystallinity Assessment

The degree of crystallinity in polymers derived from this compound is a key parameter influencing their properties, such as transparency, density, and thermal stability. This is assessed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Thermal analysis via DSC is used to determine key transitions, such as the glass transition temperature (Tg). In studies of binary copolymers of this compound (4MPD) with monomers like butadiene and isoprene, DSC has shown that the Tg increases with a higher content of 4MPD in the copolymer. Conversely, for copolymers with styrene (B11656), the Tg increases as the amount of styrene rises.

XRD is also employed to evaluate the crystalline nature of these polymers. For example, copolymers of ethylene with 4-MPD have been confirmed to be crystalline through analysis of their X-ray powder diffraction profiles. The characterization of isotactic poly-1,2-(this compound) also involves thermal analysis to assess its crystalline properties.

Analytical TechniqueInformation Obtained
X-ray Diffraction (XRD) Identification of crystalline polymorphs, determination of chain repeat distances, confirmation of crystalline nature.
Differential Scanning Calorimetry (DSC) Measurement of Glass Transition Temperature (Tg), assessment of thermal properties related to crystallinity.

Mass Spectrometry (MS) Applications

Identification of Reaction Products and Intermediates

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for the identification of this compound and the characterization of its reaction products and intermediates. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound. Analysis of its GC-MS data reveals a characteristic set of mass-to-charge ratio (m/z) peaks. The molecular ion peak corresponds to its molecular weight, while other significant peaks arise from specific fragmentation pathways of the molecule.

m/z (Mass-to-Charge Ratio)Significance
82 Molecular Ion Peak [M]+
67 Top Peak (Most Abundant Fragment)

This spectral data is crucial in reaction monitoring. For example, in reactions such as the hydrohalogenation of 4-methylpenta-1,3-diene with HBr, a mixture of products is formed. GC-MS would be used to separate these products and their mass spectra would allow for the elucidation of their structures, confirming the addition of HBr and identifying the resulting isomers. Similarly, for other potential reactions, MS is used to identify intermediates and final products, providing critical insights into reaction pathways and yields.

Electron Spin Resonance (ESR) Spectroscopy

Investigation of Radical Intermediates in Reaction Processes

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, such as the radical intermediates that occur during the polymerization of dienes. In the context of conjugated dienes similar to this compound, ESR has been successfully employed to study the propagating radicals in radical polymerization processes.

Well-resolved ESR spectra of propagating radicals have been detected during the radical polymerization of various conjugated dienes, including the structurally related 2-methyl-1,3-pentadiene. These complex spectra provide a wealth of information:

Structure of Radicals: The spectra are assigned to delocalized allyl-type radicals, which are characteristic of the propagating chain ends in diene polymerization.

Hyperfine Splitting Constants (hfc's): Analysis of the hfc's in the ESR spectra allows for a detailed investigation into the structure and properties of the propagating radicals.

Reaction Kinetics: ESR spectroscopy can be used to determine crucial kinetic parameters. For instance, the propagation rate constants (k_p) for the radical polymerization of several dienes have been successfully determined using this method. For 2-methyl-1,3-pentadiene, the k_p value was found to be (35 ± 10) M⁻¹ s⁻¹.

These studies clarify the mode of addition of the propagating radical to the monomer and explain differences in reactivity based on factors like steric repulsion and resonance stabilization. By analogy, these ESR methodologies are directly applicable to investigating the radical intermediates and polymerization kinetics of this compound.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structure, reactivity, and spectroscopic properties of this compound and its polymerization mechanisms. These theoretical approaches complement experimental findings and can predict molecular behavior.

DFT calculations have been extensively used to study the polymerization of dienes catalyzed by metal complexes. Such studies can elucidate:

Reaction Mechanisms: Computational models can map out the energy profiles of entire catalytic cycles, including chain initiation and propagation steps. For example, DFT has been used to show that the polymerization of butadiene with a rare-earth metal catalyst proceeds favorably via a cis-1,4-insertion route, following a π-allyl-insertion mechanism.

Stereoselectivity and Regioselectivity: Theoretical calculations can explain why a particular isomer (e.g., cis-1,4 vs. trans-1,4 or 1,2-insertion) is preferentially formed. These models can analyze the interaction energy between the monomer and the metal center, as well as the deformation energy of the monomer, to determine the most likely reaction pathway.

Structure Validation: DFT can be used to calculate and optimize the geometry of molecules. These computationally derived structures can then be compared with experimental data from techniques like X-ray diffraction to validate the determined crystal structure.

In the broader context of diene reactivity, computational studies have also been used to investigate triplet-state reactions, such as intramolecular photocycloadditions, by examining the stability of biradical intermediates and the geometries of transition structures. These approaches are invaluable for rationalizing experimental observations and guiding the design of new catalysts and materials.

Quantum Chemical Calculations (Ab Initio, DFT, Semiempirical)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like this compound. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semiempirical methods, each with varying levels of accuracy and computational cost.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) would be employed to accurately calculate its electronic energy and molecular properties. While computationally expensive, these methods provide a high level of theory and are often used as benchmarks.

Density Functional Theory (DFT): DFT has become a popular method due to its balance of accuracy and computational efficiency. Functionals such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), would be suitable for optimizing the geometry of this compound, calculating its vibrational frequencies, and determining its electronic properties.

Semiempirical Methods: These methods, such as AM1, PM3, and PM7, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster and can be used for preliminary conformational searches and for studying large systems.

A comparative table of these methods as they would be applied to this compound is presented below.

Method Type Common Examples Typical Application for this compound Relative Computational Cost
Ab InitioHF, MP2, CCSD(T)High-accuracy energy calculations, benchmark geometries.High
DFTB3LYP, PBE0, M06-2XGeometry optimization, vibrational analysis, electronic properties.Medium
SemiempiricalAM1, PM3, PM7Initial conformational searches, large systems.Low

This table is illustrative of the application of these methods to a molecule like this compound.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable single bond between the two double bonds in this compound gives rise to different conformers. The two primary planar conformers are the s-trans and s-cis (or gauche) forms, referring to the arrangement around the C2-C3 single bond.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle of the C1-C2-C3-C4 atoms and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. Such a scan for this compound would likely reveal that the s-trans conformer is the global minimum due to reduced steric hindrance compared to the s-cis conformer. The energy difference between these conformers and the rotational barrier can be quantified using the quantum chemical methods described previously.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1-C2-C3-C4)
s-trans0 (Global Minimum)~180°
Transition State(Calculated Barrier Height)~90°
s-cis (gauche)(Calculated Energy Difference)~0-40°

This is a representative data table based on typical findings for similar 1,3-dienes. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei in this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These calculations, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations, often performed at the DFT level, produce a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) corresponding to the π → π* electronic transition of the conjugated diene system.

Spectroscopic Parameter Computational Method Predicted Information
¹H and ¹³C Chemical ShiftsDFT/GIAOChemical shifts (ppm) for each nucleus.
Vibrational FrequenciesDFTWavenumbers (cm⁻¹) and intensities of IR active modes.
Electronic TransitionsTD-DFTAbsorption wavelength (λmax) and oscillator strength.

This table outlines the standard computational approaches for predicting the spectroscopic parameters of a molecule like this compound.

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model the reaction pathways of this compound, for example, in electrophilic addition reactions. The reaction of this compound with an electrophile like HBr can lead to both 1,2- and 1,4-addition products.

By locating the transition state structures and intermediates along the reaction coordinate, the activation energies and reaction enthalpies for the formation of the different products can be calculated. This allows for the prediction of the kinetic and thermodynamic products of the reaction. For instance, at lower temperatures, the reaction is under kinetic control and favors the product formed via the lowest activation energy barrier, which is typically the 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, often the 1,4-adduct, is favored.

Advanced Applications and Industrial Relevance of 4 Methyl 1,3 Pentadiene Derivatives

Precursor in Fine Chemical Synthesis

The reactivity of the conjugated double bond system in 4-methyl-1,3-pentadiene makes it a valuable starting material for creating complex molecular architectures. Its derivatives are utilized in multi-step syntheses to produce intermediates for specialized chemical industries.

While specific pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available literature, its structure is amenable to powerful chemical reactions widely used in pharmaceutical synthesis. The Diels-Alder reaction, for example, is a cornerstone of organic synthesis for forming six-membered rings with high stereo- and regiochemical control. wikipedia.org This type of reaction involves a conjugated diene, like this compound, reacting with a substituted alkene (a dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org

Such cyclic structures are core components of numerous pharmaceutical compounds. The ability to form two new carbon-carbon bonds in a single, predictable step makes the Diels-Alder reaction a highly efficient method for building molecular complexity. wikipedia.org Therefore, derivatives of this compound represent potential intermediates for creating complex cyclic scaffolds that are later elaborated into active pharmaceutical ingredients.

A significant application of this compound derivatives is in the production of agrochemicals, particularly pyrethroid insecticides. A key intermediate, 1,1-dichloro-4-methyl-1,3-pentadiene, is directly synthesized from precursors related to the parent diene. google.com This chlorinated derivative is crucial for producing the acid component of several potent insecticides, namely 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropane-carboxylic acid. google.com

Pyrethroids are a major class of synthetic insecticides valued for their high efficacy against a broad range of pests and low toxicity to mammals and birds. researchgate.net The synthesis of these complex molecules relies on the availability of specific building blocks, and the pathway involving 1,1-dichloro-4-methyl-1,3-pentadiene provides an industrial route to a critical part of the final active ingredient. google.com

Role in High-Performance Polymer Development

Perhaps the most significant industrial application of this compound derivatives is in polymer science. The monomer 4-methyl-1-pentene (B8377), which can be produced from the diene, is the precursor to Poly(4-methyl-1-pentene) (PMP), a specialty polyolefin with a unique combination of properties that make it irreplaceable in certain advanced applications. google.com

Poly(4-methyl-1-pentene), often marketed under the trademark TPX™, is a high-performance, semi-crystalline thermoplastic. google.com It is produced through the polymerization of 4-methyl-1-pentene using Ziegler-Natta or metallocene catalysts. google.com PMP is distinguished from common polyolefins like polyethylene (B3416737) and polypropylene (B1209903) by a unique set of characteristics stemming from its bulky isobutyl side chains, which force the polymer backbone into a helical structure. google.com

Key properties that define PMP as a specialty polyolefin include:

Exceptionally Low Density: With a density of approximately 0.83 g/cm³, it is one of the lightest commercially available thermoplastics. google.com

High Transparency: It exhibits excellent optical clarity, with light transmittance comparable to that of polystyrene and poly(methyl methacrylate). google.com

High Gas Permeability: PMP has significantly higher permeability to gases compared to other polyolefins. google.com

High Melting Point and Thermal Stability: The crystalline melting point of PMP is around 240°C, allowing it to maintain structural integrity at high temperatures. google.com

Excellent Chemical Resistance: It shows good resistance to a variety of chemicals. google.com

These properties make PMP a preferred material for applications requiring a combination of heat resistance, clarity, and gas exchange.

PropertyValueSignificance
Density~0.83 g/cm³Lightest commercial thermoplastic, useful for weight-sensitive applications. google.com
Melting Point~240 °CHigh heat resistance, suitable for autoclavable medical ware and high-temperature applications. google.com
Light Transmittance>90%High optical clarity for applications requiring transparency. google.com
Gas PermeabilityHighEssential for applications like gas separation membranes and medical oxygenators. google.com
Chemical ResistanceExcellentSuitable for laboratory equipment and containers for various chemicals. google.com

The exceptionally high gas permeability of PMP is a critical property that enables its use in advanced membrane technologies. google.com One of the most vital applications is in the fabrication of hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) devices. google.com ECMO is a life-support procedure that provides cardiac and respiratory support to patients whose heart and lungs are unable to function adequately. google.com

In an ECMO circuit, the membrane oxygenator acts as an artificial lung, removing carbon dioxide from the blood and adding oxygen. PMP hollow fibers are ideal for this purpose due to their high gas transfer efficiency and excellent biocompatibility. google.com The material's structure allows for efficient gas exchange while preventing plasma leakage, a common failure mode in oxygenators made from other materials like polypropylene, especially over extended use. google.com The use of PMP has been a significant advancement in long-term life support applications. google.com

While PMP possesses many superior properties, as a homopolymer it can be relatively brittle compared to other polyolefins. google.com To overcome this limitation and expand its range of applications, significant research has focused on developing PMP-based copolymers. By incorporating other α-olefins or dienes into the polymer chain, the mechanical properties of the resulting material can be precisely tailored. google.comresearchgate.net

For instance, the copolymerization of 4-methyl-1-pentene with 1,5-hexadiene (B165246) has been shown to produce copolymers with improved flexibility and deformability while maintaining high mechanical resistance. google.com Similarly, creating copolymers with propylene (B89431) can enhance flexibility compared to the more rigid polypropylene homopolymer. asianpubs.org These modifications allow for the development of PMP-based materials that retain the desirable properties of the homopolymer—such as high thermal stability and clarity—while exhibiting reduced brittleness and enhanced toughness. google.comresearchgate.net This strategy of copolymerization is key to engineering advanced materials with a balanced and optimized set of properties for demanding applications. researchgate.net

Catalyst Design and Polymerization Process Optimization for Industrial Scale

The successful industrial-scale synthesis of polymers from this compound and its derivatives is critically dependent on both the sophisticated design of catalyst systems and the meticulous optimization of polymerization process parameters. The choice of catalyst, in particular, dictates the polymer's microstructure, such as stereoregularity, which in turn defines its physical and chemical properties. mdpi.com Concurrently, process optimization ensures high yields, efficiency, and cost-effectiveness in a large-scale manufacturing environment.

Catalyst System Design

The primary catalytic systems employed for the polymerization of this compound derivatives fall into two main categories: Ziegler-Natta catalysts and single-site catalysts, such as metallocenes.

Ziegler-Natta (Z-N) Catalysts: Historically, Ziegler-Natta catalysts were the first to be used for the polymerization of related alpha-olefins like 4-methyl-1-pentene, leading to the first commercial production. mdpi.com Industrial production typically utilizes supported, titanium-based Z-N catalysts. nih.govmdpi.com These are heterogeneous, multi-site catalysts, which can result in polymers with a broad molecular weight distribution. mdpi.com Early Z-N systems exhibited low activity and poor control over the polymer's stereochemistry (isotacticity). mdpi.com Decades of research have focused on improving their performance by modifying the catalyst components, including the transition metal (commonly titanium), the support material (like magnesium chloride), and the co-catalyst (typically an organoaluminum compound). mdpi.com For conjugated dienes like this compound, catalyst systems based on cyclopentadienyltitanium trichloride (B1173362) activated by methylaluminoxane (B55162) (MAO) have been shown to be effective. acs.orgresearchgate.net

Metallocene and Single-Site Catalysts: The advent of metallocene catalysts marked a significant advancement in olefin polymerization. mdpi.com These are homogeneous, single-site catalysts, meaning they have a well-defined active center. This characteristic allows for precise control over the polymerization process, yielding polymers with narrow molecular weight distributions and highly specific tacticities (e.g., isotactic or syndiotactic). nih.govmdpi.com

The design of a metallocene catalyst, such as a zirconocene (B1252598) derivative, involves tailoring the ligand framework surrounding the metal center (e.g., zirconium). hhu.de For instance, different ligand geometries can produce polymers with distinct stereochemistry. Research has demonstrated the use of an isospecific metallocene catalyst, rac-ethylenebis(1-indenyl)zirconium dichloride, and a syndiospecific catalyst, diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, for the polymerization of related monomers. nih.gov These catalysts are typically activated by a co-catalyst, with methylaluminoxane (MAO) being the most common. researchgate.net The ratio of the co-catalyst to the catalyst (e.g., the Al/Zr ratio) is a critical parameter that is optimized to maximize activity. nih.gov

Catalyst SystemCatalyst TypeKey Design FeaturesTypical Polymer CharacteristicsReference
Ziegler-NattaHeterogeneous, Multi-SiteSupported titanium compounds (e.g., TiCl₄ on MgCl₂) with organoaluminum co-catalysts.Broad molecular weight distribution; primarily isotactic polymers. mdpi.comnih.gov
MetalloceneHomogeneous, Single-SiteBridged or unbridged zirconocene or titanocene (B72419) complexes with specific ligand symmetry; activated by MAO.Narrow molecular weight distribution; high control of tacticity (isotactic or syndiotactic). nih.govmdpi.com
Post-MetalloceneHomogeneous, Single-SiteNon-metallocene ligands (e.g., [OSSO]-type bis(phenolato) ligands) on metals like titanium.High activity and stereocontrol; enables synthesis of novel copolymer structures. mdpi.comacs.org

Polymerization Process Optimization

Beyond catalyst selection, optimizing the reaction conditions is essential for transitioning from laboratory synthesis to industrial-scale production. The goal is to maximize monomer conversion, control polymer molecular weight, and maintain desired properties while ensuring the process is safe and economical. Key parameters that are manipulated include temperature, pressure, monomer concentration, and reaction time. ippi.ac.ir

Reaction Parameters:

Temperature: Polymerization temperature significantly affects both catalyst activity and the stereoselectivity of the reaction. For example, in the polymerization of this compound with a Ti(OnBu)₄/MAO system, the resulting polymer structure (syndiotactic vs. mixed syndio/isotactic) was dependent on the temperature, which ranged from -78°C to +20°C. researchgate.net

Monomer Concentration: The concentration of the monomer in the reaction solvent influences the rate of polymerization and the molecular weight of the resulting polymer. ippi.ac.ir

Reaction Time: The duration of the polymerization process is optimized to achieve high conversion without leading to undesirable side reactions or broadening of the molecular weight distribution. In one study, a near-quantitative conversion was achieved within one hour. nih.gov

The interplay between these parameters is complex and often requires a systematic approach, such as using response surface methodology (RSM), to identify the optimal conditions for achieving specific polymer characteristics like high cis-isomer content or a target molecular weight. ippi.ac.ir

ParameterEffect on PolymerizationExample of OptimizationReference
TemperatureAffects catalyst activity, reaction rate, and polymer stereostructure.Varying temperature from -78°C to +20°C changed the tacticity of poly(this compound). researchgate.net
Monomer ConcentrationInfluences polymerization rate and final molecular weight.Identified as a significant factor affecting cis-content and conversion in diene polymerization. ippi.ac.ir
Catalyst/Co-catalyst RatioCrucial for activating the catalyst and achieving high efficiency.An Al/Zr molar ratio of 2000 was used in metallocene-catalyzed polymerization. nih.gov
Reaction TimeDetermines the extent of monomer conversion and overall yield.Optimized to 60 minutes to achieve up to 98% monomer conversion. nih.gov

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enhanced Selectivity and Activity

The quest for precise control over the polymerization of 4-methyl-1,3-pentadiene is driving the exploration of new and sophisticated catalytic systems. Researchers are moving beyond traditional Ziegler-Natta catalysts to design catalysts that offer superior control over polymer microstructure, molecular weight, and composition.

Future efforts will likely focus on the development of next-generation single-site catalysts, such as metallocenes and post-metallocene systems. These catalysts offer well-defined active centers that can lead to polymers with narrow molecular weight distributions and highly controlled stereochemistry (e.g., isotactic or syndiotactic). The synthesis of highly stereoregular syndiotactic 1,2-polymers of 4MPD has been achieved using systems like methylaluminoxane (B55162) (MAO) combined with CpTiCl3. researchgate.net Further research into ligand design for these catalysts will be crucial in fine-tuning their activity and selectivity for 4MPD polymerization and copolymerization. For instance, titanium complexes with [OSSO]-type bis(phenolato) ligands have been successfully employed in the binary copolymerization of 4MPD with monomers like styrene (B11656), butadiene, and isoprene. researchgate.net

Another promising area is the development of catalysts that can facilitate living polymerization of 4MPD. Living polymerization techniques would enable the synthesis of well-defined block copolymers with novel architectures and properties. The living, isoselective polymerization of this compound has been demonstrated using a specific titanium complex activated by methylaluminoxane (MAO), paving the way for the synthesis of highly stereoregular block copolymers. acs.org

The exploration of catalysts based on earth-abundant and less toxic metals is also a key future direction, aligning with the principles of green chemistry. This would not only reduce the environmental impact of polymerization processes but could also lead to catalysts with unique reactivity profiles.

Development of Sustainable Synthetic Routes and Methodologies

The chemical industry's increasing focus on sustainability is driving the search for greener and more efficient methods for producing monomers like this compound. Future research will prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A key area of investigation is the production of 4MPD from bio-based resources. This could involve the catalytic dehydration of bio-derived alcohols or the conversion of other platform chemicals obtained from biomass. While direct bio-based routes to 4MPD are still in their infancy, research into the production of other dienes, such as 1,3-butadiene (B125203) and 1,3-pentadiene (B166810) from renewable feedstocks, provides a strong foundation for future work in this area. researchgate.netacs.org For instance, the dehydration of bio-based 2,3-pentanediol has been shown to produce 1,3-pentadiene, a structural isomer of 4MPD. researchgate.net

In addition to renewable feedstocks, the principles of green chemistry will be increasingly applied to the synthesis of 4MPD. psu.edusigmaaldrich.commsu.eduresearchgate.netsemanticscholar.org This includes the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of catalytic processes with high atom economy. The goal is to create a circular economy for 4MPD production, where waste is minimized and resources are used efficiently.

Exploration of New Copolymer Architectures and Functionalization Strategies

The versatility of this compound as a monomer lies in its ability to be copolymerized with a wide range of other monomers to create materials with tailored properties. Future research will delve deeper into the synthesis of novel copolymer architectures and the development of innovative functionalization strategies.

The synthesis of block copolymers containing 4MPD segments is a particularly promising avenue. These materials can self-assemble into ordered nanostructures, opening up possibilities for applications in nanotechnology, such as the creation of templates for the synthesis of other nanomaterials. The synthesis of syndiotactic poly(4-methyl-1-pentene)-based stereoregular diblock copolymers has been demonstrated, showcasing their ability to form well-defined architectures. mdpi.com

Furthermore, the incorporation of functional groups into 4MPD-based polymers is a key area for future exploration. This can be achieved either by copolymerizing 4MPD with functional monomers or by post-polymerization modification of the resulting polymer. Functionalization can impart a wide range of properties to the polymer, such as improved adhesion, compatibility with other materials, or responsiveness to external stimuli. For example, copolymers of maleic anhydride (B1165640) and 4-methyl-1-pentene (B8377) have been synthesized and subsequently modified to create materials with antimicrobial properties. mdpi.com

Advanced Computational Modeling for Predictive Material Design

Computational modeling is becoming an indispensable tool in polymer science, enabling researchers to predict the behavior of catalysts, understand polymerization mechanisms, and design new materials with desired properties. In the context of this compound, advanced computational techniques will play a crucial role in accelerating research and development.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of 4MPD polymerization with different catalytic systems. acs.orgmdpi.comnih.govmdpi.comrsc.org These studies can provide insights into the factors that control the stereoselectivity and regioselectivity of the polymerization, helping in the rational design of more efficient catalysts. DFT has been used to study the 1,4-polymerization of butadiene, a related diene, providing a framework for similar investigations into 4MPD. acs.org

Molecular dynamics (MD) simulations can be used to predict the morphology and physical properties of 4MPD-based copolymers. By simulating the interactions between polymer chains, researchers can gain a better understanding of how factors like copolymer composition and architecture influence properties such as glass transition temperature, mechanical strength, and permeability. Machine learning strategies are also emerging as a powerful tool for establishing structure-property relationships in copolymers. nih.gov

These predictive modeling techniques will allow for a more targeted and efficient approach to material design, reducing the need for extensive trial-and-error experimentation.

Emerging Niche Applications in Specialized Materials Science

The unique properties of this compound-based polymers make them attractive candidates for a variety of specialized applications in materials science. Future research will focus on exploring these niche areas and developing materials with tailored performance characteristics.

One promising application is in the development of high-performance elastomers . The incorporation of 4MPD into elastomer formulations could lead to materials with improved thermal stability, chemical resistance, and mechanical properties. Copolymers of 4-methyl-1-pentene and 1-pentene (B89616) have been shown to exhibit excellent rubber elasticity. researchgate.net

Another area of interest is the use of functionalized 4MPD polymers in stimuli-responsive materials . These "smart" materials can change their properties in response to external stimuli such as temperature, pH, or light. The ability to introduce functional groups into poly(4MPD) opens up possibilities for creating materials for applications in sensors, drug delivery, and soft robotics.

Q & A

Q. What are the recommended synthesis methods for 4-methyl-1,3-pentadiene, and how are the products characterized?

  • Methodological Answer : this compound can be synthesized via dehydration of 2-methylpentane-2,4-diol or polymerization using transition metal catalysts. For stereoregular polymers, Fe(bipy)₂Cl₂–MAO (bipy = bipyridine) catalysts yield syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) with high stereospecificity . Characterization involves NMR (¹H and ¹³C in solution/solid state), IR spectroscopy for functional groups, DSC for thermal transitions, and X-ray diffraction for crystallinity analysis .

Q. How should this compound be stored to maintain stability, and what are its key incompatibilities?

  • Methodological Answer : Store as a clear, colorless liquid in sealed containers under inert gas (e.g., nitrogen) at low temperatures. Avoid contact with strong oxidizers, Lewis/mineral acids, halogens, and free radical initiators due to explosive risks. Storage incompatibilities include nitrogen oxides and peroxyacids, which form unstable adducts (e.g., "pseudo-nitrosites") .

Q. What are the occupational health risks associated with handling this compound?

  • Methodological Answer : Exposure can induce reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms post-exposure. Use PPE (gloves, respirators), ensure ventilation, and monitor air concentrations. Acute toxicity data are limited, but chronic exposure risks necessitate adherence to OSHA guidelines (29 CFR 1910.1200) .

Q. Which analytical techniques are effective for detecting and quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or two-dimensional GC coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides high sensitivity. Volatile composition analysis in biomass burning plumes, for example, uses retention indices (RI) and area counts for quantification .

Advanced Research Questions

Q. Why does this compound exhibit lower reactivity in Diels-Alder reactions compared to E-1,3-pentadiene?

  • Methodological Answer : Steric hindrance from the methyl group at C(4) destabilizes the s-cis conformation required for the transition state. With tetracyanoethylene, this compound is 10³ times less reactive than E-1,3-pentadiene due to unfavorable interactions between the methyl group and C(1) hydrogen in the TS .

Q. How do catalytic systems influence selective hydrogenation pathways of this compound?

  • Methodological Answer : Chromium-based catalysts favor 1,4-addition products via H-shift mechanisms, while steric interference from substituents (e.g., in 2,5-dimethyl-2,4-hexadiene) reduces activity. Isomerization to 1,3-cyclohexadiene often precedes hydrogenation, requiring precise control of catalyst loading and reaction temperature .

Q. What factors govern the stereoregularity of polymers derived from this compound?

  • Methodological Answer : Titanium [OSSO]-type catalysts enable living, isoselective polymerization, producing syndiotactic or isotactic polymers. Polymer stereochemistry depends on catalyst aging temperature, monomer concentration, and solvent polarity. Syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) crystallizes in a Pcam space group with unit cell parameters a = 15.4 Å, b = 7.45 Å, c = 5.15 Å .

Q. Under what conditions does this compound undergo cycloaddition versus copolymerization with electrophilic olefins?

  • Methodological Answer : With tetracyanoethylene (TCNE), [2+2] and [4+2] cycloadducts dominate at 25–70°C in acetonitrile. Alternating copolymers form with methyl β,β-dicyanoacrylate in 1,2-dichloroethane. Solvent polarity, olefin electrophilicity, and temperature dictate product distribution .

Q. What are the environmental persistence and disposal protocols for this compound?

  • Methodological Answer : Classified as a hazardous waste (EPA D001), it has high air mobility and moderate bioaccumulation potential. Incineration in approved facilities with scrubbers is recommended. Recycling via distillation is feasible if uncontaminated. Biodegradation studies are limited, necessitating ecotoxicological risk assessments .

Q. How do steric and electronic effects of substituents influence diene reactivity in copolymerization?

  • Methodological Answer :
    In cationic copolymerization with isobutylene, trans-1,3-pentadiene exhibits higher reactivity than cis-isomers due to favorable orbital alignment. Electron-donating methyl groups enhance monomer incorporation rates, while steric bulk at C(2)/C(3) minimally affects reactivity compared to electronic effects .

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